molecular formula C24H19FN2O3 B2850760 Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate CAS No. 1359393-46-6

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate

Cat. No.: B2850760
CAS No.: 1359393-46-6
M. Wt: 402.425
InChI Key: FGTDYWMLAPUCNK-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate is a complex organic compound that features a bromine atom, a methylthio group, and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield a sulfoxide or sulfone, while substitution of the bromine atom could yield various substituted derivatives .

Scientific Research Applications

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methylphenyl)benzamide
  • 4-bromo-N-[2-(methylthio)phenyl]benzenesulfonamide

Uniqueness

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

methyl 8-fluoro-4-(4-phenylmethoxyanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-29-24(28)22-14-21(19-8-5-9-20(25)23(19)27-22)26-17-10-12-18(13-11-17)30-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTDYWMLAPUCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2F)C(=C1)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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